(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
Description
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride is a bicyclic secondary amine hydrochloride salt with the molecular formula C₆H₁₀N₂O·HCl (molecular weight: 162.62 when accounting for HCl). Its core structure consists of a fused pyrrolidine-pyrrolidone system, stabilized by a stereospecific (3aR,6aS) configuration . Key physicochemical properties include a predicted density of 1.131 g/cm³, boiling point of 337.2±35.0 °C, and a basic pKa of 16.06±0.20, reflecting its amine functionality . The compound has been explored in pharmaceutical research, particularly as a building block for kinase inhibitors and enzyme-targeting agents .
Properties
IUPAC Name |
2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-5-3-7-1-4(5)2-8-6;/h4-5,7H,1-3H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYXYCEXKTZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(=O)C2CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester or diketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride is a chemical compound featuring a unique bicyclic structure, with potential applications spanning medicinal chemistry and organic synthesis. The compound's structure includes a hexahydropyrrolo[3,4-c]pyrrolone core, which is a fused bicyclic system containing nitrogen atoms.
Scientific Research Applications
This compound is used in various scientific fields:
- Chemistry It serves as a building block in the synthesis of complex molecules, with its unique structure making it valuable for constructing bicyclic frameworks in organic synthesis.
- Biology It shows potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands, with its bicyclic structure able to mimic natural substrates or inhibitors, making it useful in biochemical assays.
- Medicine It is investigated in medicinal chemistry for its potential as a pharmacophore in drug design, with its ability to interact with biological targets making it a candidate for developing new therapeutic agents.
- Industry It is utilized in the development of specialty chemicals and materials, with its unique properties able to be harnessed for creating novel materials with specific functions.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation It can be oxidized to form corresponding oxo derivatives. Common reagents and conditions include potassium permanganate or chromium trioxide in acidic conditions. The major products formed are oxo derivatives.
- Reduction Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride. Sodium borohydride or lithium aluminum hydride in anhydrous solvents are common reagents. The major products formed are reduced bicyclic compounds.
- Substitution The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives. Halogenating agents or alkylating agents under basic or acidic conditions are used. The major products are substituted derivatives with various functional groups.
This compound is a bicyclic compound that has gained attention in medicinal chemistry because of its potential biological activities. Preliminary studies indicate potential interactions with various receptors and enzymes, though the specific targets and mechanisms of action for this compound are still under investigation.
Mechanism of Action
The mechanism of action of (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the specific application.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The benzotriazole-carbonyl group in Compound 27 introduces electron-withdrawing properties, which may enhance binding to enzymatic targets like autotaxin .
- Solubility : The hydrochloride salt form (Target and Compound 27) improves solubility in polar solvents compared to ester derivatives (Compounds 24 and 7) .
Pharmacological Activity
In vitro studies highlight differences in bioactivity:
- Autotaxin Inhibition : Compound 27 demonstrated superior inhibitory activity in Amplex Red-based assays compared to the unsubstituted Target compound, likely due to the benzotriazole group’s interaction with the enzyme’s active site .
Biological Activity
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H10N2O
- Molecular Weight : 143.19 g/mol
- CAS Number : 1820581-34-7
- IUPAC Name : this compound
The compound's structure features a unique bicyclic arrangement that contributes to its biological interactions.
The specific targets and mechanisms of action for this compound are still under investigation. However, preliminary studies suggest potential interactions with various receptors and enzymes.
- NOP Receptor Agonist : Research indicates that derivatives of this compound may act as non-peptide agonists for the nociceptin/orphanin FQ (NOP) receptor. This receptor is implicated in pain modulation, and compounds targeting it have shown promise in alleviating neuropathic pain by inhibiting pain-related neurotransmitter release and synaptic transmission .
- Quorum Sensing Inhibition : Another study highlighted the anti-quorum sensing activity of related compounds, suggesting that they could disrupt bacterial communication processes critical for biofilm formation. This mechanism is particularly relevant in treating infections caused by biofilm-forming bacteria such as Pseudomonas aeruginosa .
Research Findings
Case Studies
- Neuropathic Pain Management : In a study involving chronic constriction injury-induced neuropathic pain in rats, the compound exhibited dose-dependent inhibition of mechanical allodynia, highlighting its potential as a new-class analgesic .
- Biofilm Disruption : The extract containing similar hexahydropyrrolo compounds showed over 99% inhibition of quorum sensing in Chromobacterium violaceum, indicating a promising avenue for preventing biofilm formation in clinical settings .
Pharmacokinetics and Safety
While detailed pharmacokinetic data is limited, the compound's bioavailability and metabolic stability are key areas of ongoing research. Initial findings suggest minimal hERG potassium ion channel binding affinity, which is crucial for assessing cardiac safety profiles of new drugs .
Q & A
Q. What are the optimal synthetic routes for (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride, and how can yield be maximized?
Methodological Answer: The synthesis typically involves cyclization of pyrrolidine precursors or palladium-catalyzed amination (e.g., coupling halogenated aromatics with bicyclic amines). Key steps include:
- Boc-protection/deprotection to preserve amine reactivity during intermediate steps .
- Temperature control (e.g., 0–5°C for cyclization; 80–100°C for coupling reactions) to minimize side products .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency, while methanol/water mixtures aid crystallization .
Yield improvements (>70%) are achieved via HPLC-guided purification and reflux time adjustments (monitored by TLC) .
Q. How can the stereochemical configuration of this compound be confirmed?
Methodological Answer: Use a combination of:
- X-ray crystallography : Resolves absolute configuration via heavy-atom derivatization (e.g., bromine-substituted analogs) .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- NMR spectroscopy : H-H NOESY identifies spatial proximity of protons in the bicyclic system, confirming cis or trans ring junctions .
Q. What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with 0.1% TFA in water/acetonitrile gradients detect impurities <0.1% .
- Elemental analysis : Validates stoichiometry of C, H, N, and Cl (deviation <0.4% theoretical) .
- Karl Fischer titration : Measures residual water (<1% w/w) to ensure hygroscopic stability .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility and stability be resolved?
Methodological Answer: Contradictions often arise from solvent polarity or pH variations. Systematic protocols include:
- pH-solubility profiling : Measure solubility in buffers (pH 1–10) using shake-flask methods .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and oxidative conditions (HO) to identify degradation pathways .
- Dynamic light scattering (DLS) : Monitors aggregation in aqueous solutions, which may explain inconsistent bioavailability data .
Q. What strategies are effective for elucidating the compound’s mechanism of action in neurotransmitter systems?
Methodological Answer:
- Radioligand binding assays : Screen against GPCR panels (e.g., serotonin 5-HT, dopamine D) using H-labeled antagonists .
- Patch-clamp electrophysiology : Assess ion channel modulation (e.g., GABA receptors) in transfected HEK293 cells .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to synaptic vesicle protein 2A (SV2A) .
Q. How can metabolic pathways be mapped to identify active metabolites?
Methodological Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF-MS to detect phase I/II metabolites .
- Stable isotope labeling : Synthesize C-labeled analogs to track metabolic fate via mass shift analysis .
- CYP enzyme inhibition studies : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Data Analysis & Experimental Design
Q. How should researchers design assays to resolve conflicting reports on anti-inflammatory activity?
Methodological Answer:
- Dose-response profiling : Test 0.1–100 µM ranges in LPS-stimulated RAW264.7 macrophages, measuring TNF-α (ELISA) and NO (Griess assay) .
- Kinetic vs. endpoint assays : Compare IC values at 6h vs. 24h to account for delayed effects .
- Positive controls : Include dexamethasone (glucocorticoid) and celecoxib (COX-2 inhibitor) to validate assay sensitivity .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.1–3.5), BBB permeability (CNS MPO score >4), and CYP inhibition .
- Molecular dynamics simulations : AMBER or GROMACS simulate blood-brain barrier penetration over 100-ns trajectories .
Comparative Analysis of Structural Analogs
Contradiction Management in Published Data
Issue : Discrepancies in reported IC values for kinase inhibition.
Resolution Strategy :
- Standardize assay conditions : Use identical ATP concentrations (1 mM) and pre-incubation times (10 min) .
- Validate kinase isoform selectivity : Test against 468 kinases (DiscoverX KinomeScan) to rule off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
